molecular formula C9H18ClN3OS B12770047 Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride CAS No. 117018-94-7

Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride

Cat. No.: B12770047
CAS No.: 117018-94-7
M. Wt: 251.78 g/mol
InChI Key: GMVUGSVMGFVFQR-UHFFFAOYSA-N
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Description

Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: It has potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target molecules, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Similar Compounds

  • Carbamimidothioic acid, 2-oxopropyl ester
  • Carbamic acid, N-[2-[(acetyloxy)methyl]amino]-2-oxoethyl ester

Uniqueness

Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride stands out due to its unique structure and properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

117018-94-7

Molecular Formula

C9H18ClN3OS

Molecular Weight

251.78 g/mol

IUPAC Name

[2-methyl-2-(2-oxopyrrolidin-1-yl)propyl] carbamimidothioate;hydrochloride

InChI

InChI=1S/C9H17N3OS.ClH/c1-9(2,6-14-8(10)11)12-5-3-4-7(12)13;/h3-6H2,1-2H3,(H3,10,11);1H

InChI Key

GMVUGSVMGFVFQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC(=N)N)N1CCCC1=O.Cl

Origin of Product

United States

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